Bismuth

Vue d'ensemble

Description

Le bismuth est un élément chimique avec le symbole Bi et le numéro atomique 83. C’est un métal post-transitionnel et l’un des pnictogènes, dont les propriétés chimiques ressemblent à celles de ses homologues plus légers du groupe 15, l’arsenic et l’antimoine . Le this compound est le plus métallique et le moins abondant des éléments du groupe de l’azote. Il est dur, cassant, brillant et grossièrement cristallin, de couleur gris-blanc avec une teinte rougeâtre . Le this compound est connu pour sa faible toxicité par rapport aux autres métaux lourds, ce qui le rend utile dans diverses applications .

Applications De Recherche Scientifique

Bismuth has numerous scientific research applications across various fields:

Mécanisme D'action

Le mécanisme d’action des composés du bismuth varie en fonction de leur application. Par exemple, le sous-salicylate de this compound fonctionne en s’hydrolysant dans l’estomac pour former de l’oxychlorure de this compound et de l’acide salicylique, qui ont des propriétés antibactériennes et anti-inflammatoires {_svg_9}. Les composés du this compound peuvent également inhiber les enzymes bactériennes, perturber les membranes cellulaires et interférer avec la synthèse des protéines .

Safety and Hazards

Exposure to bismuth may cause loss of appetite, headache, skin rash, exodermatitis, kidney injury and jaundice . Repeated or prolonged exposure may cause a this compound line or black spots on the gums, foul breath and salivation . Any cutting, welding, melting, grinding, or use for deposition will produce dust, fume, or particulates containing component elements of this material. Exposure to these components may present significant health hazards .

Orientations Futures

Bismuth compounds with different structures and morphologies have certain application prospects in environmental governance due to their small band gap and strong visible light response . Based on recent reports, current challenges and future directions for designing and developing this compound-based nanostructured photocatalysts for enhanced photoactivity and stability are summarized .

Analyse Biochimique

Biochemical Properties

Bismuth plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound compounds have been shown to inactivate enzymes involved in respiration, such as F1-ATPase, and other enzymes like urease and alcohol dehydrogenase . Additionally, this compound interferes with a range of zinc and iron-regulating proteins, impacting various biochemical pathways . These interactions highlight the potential of this compound in modulating enzymatic activities and influencing metabolic processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound compounds have demonstrated antimicrobial activity against Helicobacter pylori, a bacterium responsible for gastrointestinal ulcers . This activity is attributed to this compound’s ability to disrupt bacterial cell walls and inhibit essential enzymes, leading to bacterial cell death. Moreover, this compound has shown potential in targeting cancer cells, leishmaniasis, fungi, and viruses, indicating its broad-spectrum cellular effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound compounds can bind to thiol groups in proteins, leading to the inactivation of enzymes such as urease and alcohol dehydrogenase . This binding disrupts the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can interfere with metal ion homeostasis by binding to zinc and iron-regulating proteins, further affecting cellular functions . These molecular interactions underpin the therapeutic potential of this compound in various medical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, influenced by its stability, degradation, and long-term impact on cellular function. This compound compounds have been found to be relatively stable, but their bioavailability can be limited in physiological environments . Over time, this compound may undergo degradation, impacting its efficacy and safety. Long-term studies have shown that this compound can have sustained antimicrobial effects, particularly against Helicobacter pylori, making it a valuable therapeutic agent for chronic infections .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound compounds have demonstrated efficacy in treating infections and other medical conditions. At high doses, this compound can exhibit toxic or adverse effects, including nephrotoxicity and neurotoxicity . Threshold effects have been observed, where low doses of this compound are beneficial, but exceeding these thresholds can lead to toxicity. These findings underscore the importance of optimizing this compound dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activities and disrupting metal ion homeostasis . This compound’s interactions with zinc and iron-regulating proteins can influence metabolic processes, impacting cellular functions and overall metabolism. Understanding these metabolic pathways is crucial for elucidating the therapeutic potential and safety profile of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence this compound’s localization and accumulation in specific cellular compartments . This compound compounds can be taken up by cells via endocytosis or passive diffusion, depending on their chemical properties. Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound’s interaction with thiol groups in proteins can lead to its accumulation in the cytoplasm or other cellular compartments. This localization is essential for this compound’s therapeutic effects, as it determines the sites of action and potential targets within the cell.

Méthodes De Préparation

Le bismuth peut être préparé par plusieurs voies de synthèse et méthodes de production industrielles. Une méthode courante implique la réduction de l’oxyde de this compound (Bi2O3) par le carbone à haute température. Une autre méthode est l’électrolyse du sulfure de this compound (Bi2S3) dans une solution aqueuse. Dans l’industrie, le this compound est souvent obtenu comme sous-produit des processus de raffinage du plomb, du cuivre, de l’étain et de l’argent .

Analyse Des Réactions Chimiques

Le bismuth subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Voici quelques réactions courantes :

-

Oxydation : : Le this compound réagit avec l’oxygène pour former de l’oxyde de this compound(III) (Bi2O3) lorsqu’il est chauffé . [ 4 \text{Bi} + 3 \text{O}2 \rightarrow 2 \text{Bi}_2\text{O}_3 ]

-

Réduction : : L’oxyde de this compound(III) peut être réduit par le carbone pour produire du this compound métallique {_svg_7}. [ \text{Bi}2\text{O}_3 + 3 \text{C} \rightarrow 2 \text{Bi} + 3 \text{CO} ]

-

Substitution : : Le this compound réagit avec les halogènes pour former des trihalogénures de this compound, tels que le chlorure de this compound(III) (BiCl3) {_svg_8}. [ 2 \text{Bi} + 3 \text{Cl}2 \rightarrow 2 \text{BiCl}_3 ]

Applications de la recherche scientifique

Le this compound possède de nombreuses applications de recherche scientifique dans divers domaines :

Comparaison Avec Des Composés Similaires

Le bismuth est chimiquement similaire à l’arsenic et à l’antimoine, mais il est moins toxique et plus stable. Contrairement à l’arsenic et à l’antimoine, le this compound ne forme pas d’hydrure stable. Les composés du this compound, tels que l’oxyde de this compound(III) et le chlorure de this compound(III), sont moins réactifs que leurs homologues arsenic et antimoine . Cela fait du this compound une alternative plus sûre pour diverses applications, notamment en médecine et dans l’industrie .

Composés similaires

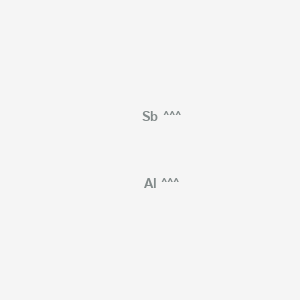

Arsenic (As) : Propriétés chimiques similaires, mais hautement toxique.

Antimoine (Sb) : Propriétés chimiques similaires, mais plus réactif.

Plomb (Pb) : Applications similaires dans les alliages, mais plus toxique.

La combinaison unique du this compound en termes de faible toxicité, de stabilité et de propriétés chimiques utiles en fait un élément précieux dans diverses applications scientifiques et industrielles.

Propriétés

IUPAC Name |

bismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXGWMGPZLAOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Bi] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052484 | |

| Record name | Bismuth | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.98040 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals, Other Solid; Other Solid, Gray-white, soft and brittle metal; [Merck Index, 1257] | |

| Record name | Bismuth | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1682 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

1564 DEG +/-5 °C, 760 MM HG | |

| Record name | BISMUTH, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

For more Solubility (Complete) data for BISMUTH, ELEMENTAL (7 total), please visit the HSDB record page., INSOL IN COLD OR HOT WATER; SOL IN NITRIC ACID, AQUA REGIA, HOT SULFURIC ACID, SOL IN CONCENTRATED HYDROCHLORIC ACID | |

| Record name | BISMUTH, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

9.78 @ 20 °C/4 °C | |

| Record name | BISMUTH, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

78 mm Hg at 1266 °C; 7.8 mm at 1053 °C; 0.78 mm Hg at 893 °C | |

| Record name | BISMUTH, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

IMPURITIES: LEAD, IRON, COPPER, ARSENIC, ANTIMONY, SELENIUM | |

| Record name | BISMUTH, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Gray white soft metal, HEXAGONAL SILVER-WHITE CRYSTALS, GRAYISH WHITE WITH REDDISH TINGE AND BRIGHT METALLIC LUSTER, PINKISH-SILVER, HARD, BRITTLE METAL | |

CAS No. |

7440-69-9 | |

| Record name | Bismuth | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuth | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U015TT5I8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISMUTH, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

271 °C | |

| Record name | Bismuth | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1682 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BISMUTH, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

ANone: [] Bismuth exhibits unusual electronic properties in its bulk form, including high electrical resistivity and low thermal conductivity compared to other metals. This is attributed to its small Fermi surface, low carrier density, small effective mass, and long mean free path of charge carriers.

ANone: [] this compound thin films are expected to exhibit quantum confinement effects due to their reduced dimensions. Furthermore, applying pressure or strain to this compound, particularly in thin film form, can induce a transition from a semimetal to a topological insulator state.

ANone: [] this compound sulfide (Bi2S3), formed during the thermolysis of this compound carboxylate-polysulfide mixtures, exhibits a layered structure. This structure facilitates interlayer shear, contributing to its excellent extreme pressure (EP) lubricity.

ANone: [] this compound(III) compounds often exhibit a stereochemically active lone pair of electrons. This "lone pair effect" can strongly influence the coordination geometry around the this compound atom, leading to distorted structures and influencing the reactivity of this compound complexes.

ANone: [] this compound is being explored as a lead-free alternative in brass alloys. Research focuses on understanding how this compound content affects the alloy's microstructure, mechanical properties (like machinability), and corrosion resistance.

ANone: [] Yes, this compound film electrodes have been proposed as environmentally friendly alternatives to mercury film electrodes in electrochemical stripping analysis of trace heavy metals. Research focuses on improving their performance, for example by combining this compound with stannum to form composite film electrodes.

ANone: [, ] The exact mechanism is not fully understood, but research suggests that this compound compounds, like colloidal this compound subcitrate, exert their antimicrobial activity against Helicobacter pylori through multiple pathways:

ANone: [] this compound substitution in iron garnets significantly enhances Faraday rotation, a magneto-optic effect. This is attributed to a diamagnetic contribution associated with an optical transition around 415 nm, involving both this compound and tetrahedrally coordinated Fe3+ ions. This enhancement leads to improved magneto-optic figures of merit, making this compound-substituted garnets promising for magneto-optic devices.

ANone: [, ] this compound-based perovskites are being investigated for their potential in optoelectronic devices, particularly in photodetection and potentially photovoltaics. Their strong X-ray absorption, high resistivity, large carrier diffusion length, and low toxicity make them attractive alternatives to lead-based perovskites.

ANone: [] this compound-based nanoparticles show promise as radiosensitizers due to their ability to enhance the dose deposition in tumors.

ANone: [] While this compound-based compounds offer potential as low-toxicity solar absorbers, some challenges remain:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)

![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)